3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt

Description

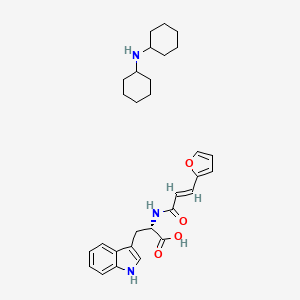

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt is a synthetic amino acid derivative featuring a furyl-acryloyl moiety conjugated to the indole side chain of L-tryptophan, stabilized as a dicyclohexylammonium salt. This compound is primarily utilized in peptide synthesis and biochemical research due to its reactive acryloyl group, which enables site-specific modifications or crosslinking via Michael addition reactions. The dicyclohexylammonium counterion enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4.C12H23N/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23);11-13H,1-10H2/b8-7+;/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPXKWNJBRNWLP-YNOPKORFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt typically involves the reaction of 3-(2-Furyl)acryloyl chloride with L-tryptophan in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield various reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furylacryloyl derivatives, while reduction can produce various tryptophan derivatives .

Scientific Research Applications

Biochemical Applications

- Enzyme Substrate :

- Chromogenic Properties :

- Peptide Synthesis :

Therapeutic Potential

- Anticancer Activity :

- Neuroprotective Effects :

Research Studies and Case Examples

Mechanism of Action

The mechanism of action of 3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

N-Boc-3-(2-Furyl)-L-Alanine Dicyclohexylammonium Salt

- Molecular Formula : C24H40N2O5

- Molecular Weight : 436.593 g/mol

- Key Features :

- Contains a tert-butoxycarbonyl (Boc) protecting group instead of an acryloyl moiety.

- The furyl group is attached to the β-carbon of alanine, contrasting with the tryptophan backbone in the target compound.

- Applications : Used as a Boc-protected intermediate in peptide synthesis. The absence of an acryloyl group limits its utility in conjugation chemistry compared to the target compound .

N-alpha-Boc-Nin-Mesitylene-2-Sulfonyl-L-Tryptophan Dicyclohexylammonium Salt

- Molecular Formula : C37H53N3O6S

- Molecular Weight : 667.91 g/mol

- Key Features: Features a mesitylene sulfonyl group on the indole nitrogen, introducing steric bulk and electron-withdrawing properties. The Boc group provides orthogonal protection for the α-amino group.

- Applications : The sulfonyl group enhances stability against oxidation but reduces reactivity compared to the acryloyl group in the target compound. Used in specialized SPPS for sulfonated tryptophan residues .

Boc-β-(2-Furyl)-L-Alanine Dicyclohexylammonium Salt

- Molecular Formula: Not explicitly listed (similar to ).

- Structural similarity to N-Boc-3-(2-furyl)-L-alanine but with a β-substituted furyl group.

- Applications: Limited to niche peptide modifications due to accessibility issues .

Phenolphthalein Monophosphate Dicyclohexylammonium Salt

- Molecular Formula : C20H15O7P · 2C6H13N

- Molecular Weight : 596.65 g/mol

- Key Features: A phosphate ester of phenolphthalein, unrelated to amino acids. Utilized as a phosphatase enzyme substrate in diagnostic assays.

- Applications : Contrasts sharply with the target compound, highlighting the diversity of dicyclohexylammonium salts in biochemistry .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Application |

|---|---|---|---|---|

| 3-(2-Furyl)acryloyl-L-tryptophan DCHA salt | Not provided | ~500–600 (estimated) | Acryloyl | Peptide conjugation |

| N-Boc-3-(2-Furyl)-L-alanine DCHA salt | C24H40N2O5 | 436.593 | Boc, β-furyl | SPPS intermediate |

| N-alpha-Boc-Nin-mesitylene-2-sulfonyl-L-Trp DCHA salt | C37H53N3O6S | 667.91 | Mesitylene sulfonyl | Stabilized tryptophan derivatives |

| Boc-β-(2-Furyl)-L-alanine DCHA salt | Not provided | ~450 (estimated) | β-furyl | Discontinued |

| Phenolphthalein monophosphate DCHA salt | C20H15O7P·2C6H13N | 596.65 | Phosphate ester | Enzymatic assays |

Key Research Findings and Distinctions

- Reactivity : The acryloyl group in the target compound enables covalent modifications (e.g., thiol-ene reactions), whereas Boc- or sulfonyl-substituted analogs lack this functionality .

- Solubility : All dicyclohexylammonium salts exhibit improved organic solvent solubility compared to free acids, critical for SPPS .

- Stability : Sulfonated derivatives (e.g., ) show enhanced oxidative stability but reduced versatility in conjugation chemistry .

- Commercial Viability : Discontinued products like Boc-β-(2-furyl)-L-alanine DCHA salt highlight market preferences for compounds with broader applicability .

Biological Activity

3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt, a compound with significant potential in biochemical applications, is derived from the amino acid tryptophan. This article delves into its biological activity, exploring its mechanisms, effects, and potential applications based on current research findings.

- Molecular Formula : C30H39N3O4

- Molecular Weight : 505.65 g/mol

- CAS Number : 103213-48-5

The compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes. Its structure is pivotal in determining its biological activity.

- Antioxidant Properties : Research indicates that compounds containing furan moieties exhibit antioxidant activities. This property is crucial for mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in regulating metabolic disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tryptophan exhibit significant inhibition of certain cancer cell lines. The presence of the furan group enhanced the bioactivity compared to other derivatives without this moiety .

- Study 2 : Research conducted by Phytochemistry Reviews highlighted the antioxidant capabilities of furan-containing compounds, suggesting that this compound could protect cells from oxidative damage .

- Study 3 : An investigation into anti-inflammatory properties published in Bioorganic & Medicinal Chemistry Letters found that similar compounds reduced the production of pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in inflammatory diseases.

Comparative Analysis of Biological Activity

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Cancer Inhibition | Significant inhibition of cancer cell lines with furan derivatives. |

| Study 2 | Antioxidant Activity | Enhanced antioxidant properties noted in furan-containing compounds. |

| Study 3 | Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines observed. |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Furyl)acryloyl-L-tryptophan dicyclohexylammonium salt, and how is reaction progress monitored?

Methodological Answer: The synthesis typically involves coupling 3-(2-furyl)acryloyl chloride with L-tryptophan under basic conditions, followed by salt formation with dicyclohexylamine. Reaction progress can be monitored using thin-layer chromatography (TLC) with a solvent system such as ethyl acetate/hexane (1:1) to track the disappearance of starting materials . Post-reaction, the crude product is purified via column chromatography (silica gel, gradient elution) to isolate the dicyclohexylammonium salt. For example, similar protocols for Boc-protected amino acid salts use THF as a solvent and triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the furyl acryloyl moiety (δ 6.3–7.5 ppm for aromatic protons) and the dicyclohexylammonium counterion (δ 1.0–2.5 ppm for cyclohexyl protons) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₃₀N₂O₅ would be ~450.2 Da) .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (NH bend) confirm the acryloyl-tryptophan backbone .

Advanced Research Questions

Q. How does the dicyclohexylammonium counterion influence solubility and bioactivity in pharmacological studies?

Methodological Answer: The dicyclohexylammonium (DCHA) counterion enhances solubility in organic solvents (e.g., DMSO, THF), facilitating cellular uptake in in vitro assays. For instance, Hyperforin-DCHA salts exhibit improved stability and Ca²⁺ channel activation compared to free acids, likely due to reduced aggregation . To assess bioactivity, compare IC₅₀ values of the DCHA salt with other counterions (e.g., sodium or ammonium) in target assays, controlling for solvent effects .

Q. What strategies optimize the compound’s stability under varying pH conditions during storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder at −20°C to prevent hydrolysis of the acryloyl group.

- Buffered Solutions: In aqueous studies, use pH 7.4 phosphate-buffered saline (PBS) with 1% DMSO to maintain solubility and stability. Avoid prolonged exposure to acidic (pH < 5) or alkaline (pH > 9) conditions, which may cleave the dicyclohexylammonium salt .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across enzyme inhibition assays?

Methodological Answer: Discrepancies may arise from:

- Enzyme Source: Collagenase from Clostridium histolyticum (e.g., ) vs. mammalian sources may differ in substrate specificity. Standardize enzyme batches using activity units (e.g., CDU/mg) .

- Substrate Concentration: Adjust FALGPA (a furyl acryloyl-based substrate) concentration to ensure Michaelis-Menten kinetics. For example, use 0.1–1.0 mM FALGPA in 50 mM Tris-HCl (pH 7.5) with 10 mM CaCl₂ .

- Data Normalization: Express IC₅₀ relative to a positive control (e.g., EDTA for collagenase assays) to account for inter-assay variability .

Data Contradiction Analysis

Q. How do structural modifications (e.g., furyl group substitution) impact biological activity?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., replacing the furyl group with phenyl or thiophene) and test in parallel assays. For example, furyl groups enhance π-π stacking in enzyme active sites, as seen in FALGPA’s collagenase inhibition .

- Molecular Docking: Use software like AutoDock to model interactions between the furyl acryloyl moiety and target enzymes (e.g., TRPC6 channels in ). Compare binding energies of analogs to rationalize activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.